Cas no 2680669-19-4 (3-{4-(prop-2-en-1-yloxy)carbonylpiperazin-1-yl}oxolane-3-carboxylic acid)

3-{4-(Prop-2-en-1-yloxy)carbonylpiperazin-1-yl}oxolane-3-carboxylic acid is a specialized heterocyclic compound featuring a piperazine core functionalized with an oxolane (tetrahydrofuran) ring and a propenyloxycarbonyl group. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry and drug development, where it serves as a key intermediate for modifying pharmacokinetic properties. The presence of both carboxylic acid and piperazine moieties enhances its reactivity, enabling selective derivatization for targeted molecular design. Its balanced polarity and stability make it suitable for coupling reactions, while the propenyl group offers potential for further functionalization via click chemistry or polymerization. This compound is valued for its structural modularity in constructing bioactive scaffolds.
3-{4-(prop-2-en-1-yloxy)carbonylpiperazin-1-yl}oxolane-3-carboxylic acid structure
2680669-19-4 structure
Product name:3-{4-(prop-2-en-1-yloxy)carbonylpiperazin-1-yl}oxolane-3-carboxylic acid
CAS No:2680669-19-4
MF:C13H20N2O5
Molecular Weight:284.308303833008
CID:5632969
PubChem ID:165908423

3-{4-(prop-2-en-1-yloxy)carbonylpiperazin-1-yl}oxolane-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-{4-[(prop-2-en-1-yloxy)carbonyl]piperazin-1-yl}oxolane-3-carboxylic acid
    • EN300-28286847
    • 2680669-19-4
    • 3-{4-(prop-2-en-1-yloxy)carbonylpiperazin-1-yl}oxolane-3-carboxylic acid
    • インチ: 1S/C13H20N2O5/c1-2-8-20-12(18)14-4-6-15(7-5-14)13(11(16)17)3-9-19-10-13/h2H,1,3-10H2,(H,16,17)
    • InChIKey: YLXKIYZIZISOKE-UHFFFAOYSA-N
    • SMILES: O1CCC(C(=O)O)(C1)N1CCN(C(=O)OCC=C)CC1

計算された属性

  • 精确分子量: 284.13722174g/mol
  • 同位素质量: 284.13722174g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 392
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 79.3Ų
  • XLogP3: -2.3

3-{4-(prop-2-en-1-yloxy)carbonylpiperazin-1-yl}oxolane-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28286847-2.5g
3-{4-[(prop-2-en-1-yloxy)carbonyl]piperazin-1-yl}oxolane-3-carboxylic acid
2680669-19-4
2.5g
$3304.0 2023-09-08
Enamine
EN300-28286847-10g
3-{4-[(prop-2-en-1-yloxy)carbonyl]piperazin-1-yl}oxolane-3-carboxylic acid
2680669-19-4
10g
$7250.0 2023-09-08
Enamine
EN300-28286847-0.05g
3-{4-[(prop-2-en-1-yloxy)carbonyl]piperazin-1-yl}oxolane-3-carboxylic acid
2680669-19-4
0.05g
$1417.0 2023-09-08
Enamine
EN300-28286847-10.0g
3-{4-[(prop-2-en-1-yloxy)carbonyl]piperazin-1-yl}oxolane-3-carboxylic acid
2680669-19-4
10g
$7250.0 2023-05-25
Enamine
EN300-28286847-0.1g
3-{4-[(prop-2-en-1-yloxy)carbonyl]piperazin-1-yl}oxolane-3-carboxylic acid
2680669-19-4
0.1g
$1484.0 2023-09-08
Enamine
EN300-28286847-1.0g
3-{4-[(prop-2-en-1-yloxy)carbonyl]piperazin-1-yl}oxolane-3-carboxylic acid
2680669-19-4
1g
$1686.0 2023-05-25
Enamine
EN300-28286847-1g
3-{4-[(prop-2-en-1-yloxy)carbonyl]piperazin-1-yl}oxolane-3-carboxylic acid
2680669-19-4
1g
$1686.0 2023-09-08
Enamine
EN300-28286847-5g
3-{4-[(prop-2-en-1-yloxy)carbonyl]piperazin-1-yl}oxolane-3-carboxylic acid
2680669-19-4
5g
$4890.0 2023-09-08
Enamine
EN300-28286847-0.5g
3-{4-[(prop-2-en-1-yloxy)carbonyl]piperazin-1-yl}oxolane-3-carboxylic acid
2680669-19-4
0.5g
$1619.0 2023-09-08
Enamine
EN300-28286847-0.25g
3-{4-[(prop-2-en-1-yloxy)carbonyl]piperazin-1-yl}oxolane-3-carboxylic acid
2680669-19-4
0.25g
$1551.0 2023-09-08

3-{4-(prop-2-en-1-yloxy)carbonylpiperazin-1-yl}oxolane-3-carboxylic acid 関連文献

3-{4-(prop-2-en-1-yloxy)carbonylpiperazin-1-yl}oxolane-3-carboxylic acidに関する追加情報

3-{4-(Prop-2-en-1-yloxy)carbonylpiperazin-1-yl}oxolane-3-carboxylic Acid: A Comprehensive Overview

The compound 3-{4-(prop-2-en-1-yloxy)carbonylpiperazin-1-yl}oxolane-3-carboxylic acid, identified by the CAS number CAS 2680669-19-4, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of piperazine derivatives, which are widely studied for their diverse biological activities and synthetic versatility.

The molecular structure of this compound is characterized by a piperazine ring substituted with a propenyl group and a carboxylic acid moiety. The presence of the piperazine ring introduces unique electronic properties, making it an attractive target for drug design and material science applications. Recent studies have highlighted its potential as a building block for advanced materials, such as stimuli-responsive polymers and drug delivery systems.

One of the most intriguing aspects of this compound is its ability to undergo various chemical transformations, enabling the synthesis of derivatives with enhanced bioavailability and pharmacokinetic profiles. For instance, researchers have explored the use of this compound in the development of prodrugs, where the carboxylic acid group can be modified to improve solubility and absorption in biological systems.

Furthermore, the propenyl group attached to the piperazine ring contributes to the compound's reactivity and selectivity in chemical reactions. This feature has been exploited in catalytic processes, where the compound serves as a ligand or catalyst in asymmetric synthesis, offering new avenues for enantioselective reactions.

In terms of biological activity, recent findings suggest that this compound exhibits moderate inhibitory effects on certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE). These results underscore its potential as a lead compound for drug discovery programs targeting Alzheimer's disease and related conditions.

The synthesis of this compound involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Key steps include the formation of the piperazine ring through nucleophilic substitution reactions and subsequent functionalization with the propenyl and carboxylic acid groups via coupling reactions.

Despite its promising properties, further research is required to fully elucidate its mechanism of action and optimize its therapeutic potential. Collaborative efforts between chemists, biologists, and pharmacologists are essential to unlock the full potential of this compound in both academic and industrial settings.

In conclusion, 3-{4-(prop-2-en-1-yloxy)carbonylpiperazin-1-yl}oxolane-3-carboxylic acid represents a valuable addition to the arsenal of organic compounds with applications spanning from materials science to pharmacology. As research continues to uncover its capabilities, this compound is poised to make significant contributions to various fields in the coming years.

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